4-(2-Methylphenyl)-L-phenylalanine
Overview
Description
4-(2-Methylphenyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phenylalanine backbone with a 2-methylphenyl group attached to the para position
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-phenylalanine. The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where L-phenylalanine is treated with 2-methylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino group in this compound can be oxidized to form the corresponding amine oxide.
Reduction: The carboxyl group can be reduced to an alcohol under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation.
Major Products Formed:
Amine Oxide: Formed from the oxidation of the amino group.
Alcohol: Resulting from the reduction of the carboxyl group.
Nitro Compound: Produced from the nitration of the aromatic ring.
Scientific Research Applications
4-(2-Methylphenyl)-L-phenylalanine has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Interaction: It can interact with cellular receptors, influencing signal transduction pathways.
Pathway Modulation: It may modulate metabolic pathways, affecting the synthesis or breakdown of various biomolecules.
Comparison with Similar Compounds
4-(2-Methylphenyl)-L-phenylalanine is compared with other similar compounds to highlight its uniqueness:
L-Phenylalanine: The parent compound without the 2-methylphenyl group.
4-Methylphenylalanine: Similar structure but with the methyl group at a different position on the phenyl ring.
2-Methylphenylalanine: Another positional isomer with the methyl group on the ortho position.
These compounds differ in their chemical properties and biological activities, making this compound distinct in its applications and effects.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(2-methylphenyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGOGZMACBMWOF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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